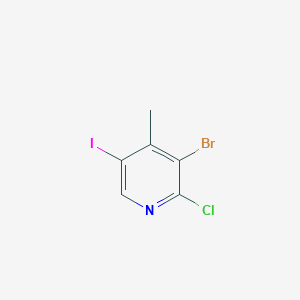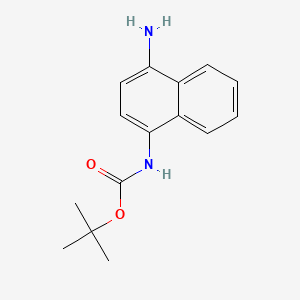![molecular formula C8H9BO2S B13465997 B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydro-1-benzothiophen-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a 2,3-dihydro-1-benzothiophene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1-benzothiophen-5-yl)boronic acid typically involves the use of boron reagents in a Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of (2,3-dihydro-1-benzothiophen-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dihydro-1-benzothiophen-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2,3-dihydro-1-benzothiophen-5-yl)boronic acid can yield boronic esters, while reduction can produce the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
(2,3-Dihydro-1-benzothiophen-5-yl)boronic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2,3-dihydro-1-benzothiophen-5-yl)boronic acid involves its interaction with molecular targets, such as enzymes. For example, it acts as an inhibitor of beta-lactamase enzymes by binding to the active site and preventing the enzyme from breaking down beta-lactam antibiotics . This inhibition enhances the efficacy of antibiotics against resistant bacterial strains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzothiophene-2-boronic acid
- 2-Benzofuranylboronic acid
- 2-Naphthylboronic acid
- 3-Thienylboronic acid
Uniqueness
(2,3-Dihydro-1-benzothiophen-5-yl)boronic acid is unique due to its specific structural features, such as the 2,3-dihydro-1-benzothiophene ring system, which imparts distinct reactivity and properties compared to other boronic acids.
Eigenschaften
Molekularformel |
C8H9BO2S |
|---|---|
Molekulargewicht |
180.04 g/mol |
IUPAC-Name |
2,3-dihydro-1-benzothiophen-5-ylboronic acid |
InChI |
InChI=1S/C8H9BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5,10-11H,3-4H2 |
InChI-Schlüssel |
KZJOPPKNGQKRSU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)SCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


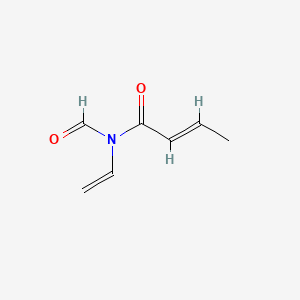

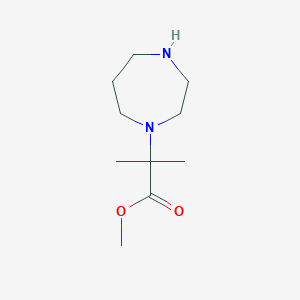

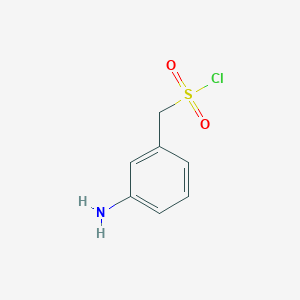
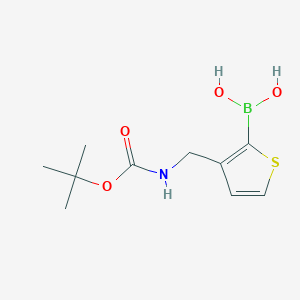
![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
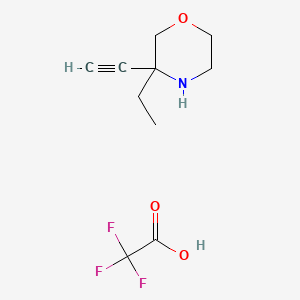
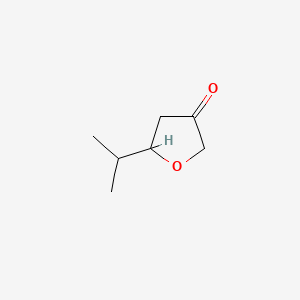
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)
